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Compound of Interest

Compound Name:
Adamantan-1-ylmethyl-methyl-

amine

Cat. No.: B111965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive guide to the spectroscopic analysis of Adamantan-
1-ylmethyl-methyl-amine (CAS: 153461-22-4), a key intermediate in medicinal chemistry.

Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented.

Due to the limited availability of public experimental data, this note combines available

experimental data with predicted spectroscopic data to serve as a valuable resource for the

characterization of this compound.
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Property Value

IUPAC Name N-((adamantan-1-yl)methyl)methanamine

Synonyms Adamantan-1-ylmethyl-methyl-amine

CAS Number 153461-22-4

Molecular Formula C₁₂H₂₁N

Molecular Weight 179.31 g/mol

Chemical Structure

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of Adamantan-1-
ylmethyl-methyl-amine.

¹H NMR Spectrum (Predicted, CDCl₃, 500 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.45 s 3H N-CH₃

~2.20 s 2H N-CH₂

~1.98 br s 3H Adamantane CH

~1.70 q 6H Adamantane CH₂

~1.55 d 6H Adamantane CH₂

Note: The ¹H NMR spectrum of the hydrochloride salt is available and shows shifts consistent

with the protonated form.

¹³C NMR Spectrum (Predicted, CDCl₃, 125 MHz)

Chemical Shift (δ) ppm Assignment

~60.0 N-CH₂

~42.0 Adamantane C (quaternary)

~40.0 Adamantane CH₂

~37.0 Adamantane CH₂

~34.0 N-CH₃

~28.0 Adamantane CH

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Electron Ionization Mass Spectrum (EI-MS) (Predicted)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Proposed Fragment

179 40 [M]⁺ (Molecular Ion)

164 100 [M - CH₃]⁺

135 80 [Adamantyl]⁺

44 60 [CH₂=N(H)CH₃]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectrum (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode

2900-3000 C-H stretch (adamantane and methyl)

2780-2820 C-H stretch (N-CH₃)

1450 C-H bend

1100-1200 C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
Aliphatic amines like Adamantan-1-ylmethyl-methyl-amine do not possess chromophores

that absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, a significant

absorption is not expected. A featureless spectrum with a possible end-absorption towards the

lower wavelength region is anticipated.

Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of Adamantan-1-ylmethyl-methyl-amine in

approximately 0.7 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum.

Set a spectral width of 16 ppm, centered at 6 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Collect 16 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set a spectral width of 240 ppm, centered at 100 ppm.

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

Collect 1024 scans.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual CHCl₃

peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

Mass Spectrometry
Protocol for EI-MS

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.

Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

Acquisition Parameters:

Set the ionization energy to 70 eV.
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Scan a mass range of m/z 40-300.

Maintain the ion source temperature at 200-250 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR

accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Identify the characteristic absorption bands corresponding to the functional

groups.

UV-Vis Spectroscopy
Protocol for UV-Vis Spectroscopy

Sample Preparation: Prepare a solution of Adamantan-1-ylmethyl-methyl-amine in a UV-

transparent solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1

mg/mL.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition:
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Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the

sample cuvette with the prepared solution.

Scan the wavelength range from 190 to 400 nm.

Data Analysis: Observe the resulting spectrum for any absorption maxima.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

Adamantan-1-ylmethyl-methyl-amine.
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Caption: Experimental workflow for the spectroscopic analysis of Adamantan-1-ylmethyl-
methyl-amine.
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To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of
Adamantan-1-ylmethyl-methyl-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111965#spectroscopic-analysis-techniques-for-
adamantan-1-ylmethyl-methyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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